Gancaonin M

Descripción

This compound has been reported in Glycyrrhiza uralensis and Corethrodendron multijugum with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

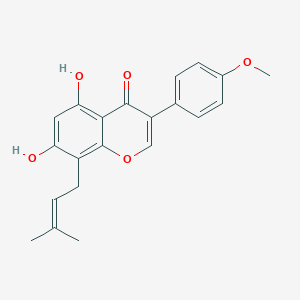

5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPIQXHEKZHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318202 | |

| Record name | Gancaonin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gancaonin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129145-51-3 | |

| Record name | Gancaonin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129145-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gancaonin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gancaonin M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V2QU83B8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gancaonin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 141 °C | |

| Record name | Gancaonin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gancaonin M: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of Gancaonin M, a prenylated isoflavone found in the roots of Glycyrrhiza uralensis. This document synthesizes available data to support further research and development efforts.

Chemical Identity and Properties

This compound is a naturally occurring isoflavone, a class of flavonoids known for their diverse biological activities. Its chemical structure is characterized by a 4'-O-methylisoflavone backbone with a prenyl group substitution.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one | [1][2] |

| Synonyms | 5,7-dihydroxy-4'-methoxy-8-prenylisoflavone | [3] |

| CAS Number | 129145-51-3 | [1][2] |

| Molecular Formula | C21H20O5 | [1][2] |

| Molecular Weight | 352.38 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 139 - 141 °C | [2] |

| Solubility | Water: 0.2753 mg/L (estimated) | [3] |

| XLogP3-AA | 4.9 | [2] |

Biological Activity and Potential Therapeutic Applications

While specific research on this compound is limited, the broader class of prenylated isoflavones from Glycyrrhiza uralensis exhibits a range of promising biological activities.[3][4][5] These include anti-inflammatory, antimicrobial, and anticancer effects.[3][5][6] The prenyl group is thought to enhance the bioactivity of flavonoids by increasing their lipophilicity and ability to interact with cellular membranes.[7]

Due to the scarcity of direct studies on this compound, the biological activities of the structurally similar compound Gancaonin G are presented below as a point of reference.

Table 2: Reported Biological Activities of Gancaonin G

| Activity | Target Organism/Cell Line | Observed Effect | Source |

| Antibacterial | Streptococcus mutans | Growth inhibition | [8] |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Growth inhibition | [8] |

Mechanism of Action: Insights from a Structurally Related Compound

Detailed mechanistic studies on this compound have not yet been published. However, research on the closely related prenylated isoflavone, Gancaonin N , provides valuable insights into the potential signaling pathways modulated by this class of compounds. Gancaonin N has been shown to attenuate inflammatory responses by downregulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[8][9]

These pathways are critical regulators of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of protein phosphorylation events activates transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes. Gancaonin N has been observed to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK and p38) and prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the inflammatory cascade.[8][9] Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Proposed Signaling Pathway of this compound in Inflammation

The following diagram illustrates the proposed mechanism of action of this compound in modulating the NF-κB and MAPK signaling pathways, based on the findings for Gancaonin N.

Experimental Protocols

This section outlines generalized experimental protocols for the extraction, isolation, and biological evaluation of this compound, based on methodologies reported for similar compounds from Glycyrrhiza uralensis.

Extraction and Isolation of this compound

The following workflow describes a typical procedure for the isolation of prenylated isoflavones from the roots of Glycyrrhiza uralensis.

Detailed Protocol:

-

Plant Material: Dried roots of Glycyrrhiza uralensis are ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature with agitation for a specified period (e.g., 24-48 hours). The extraction process is typically repeated multiple times to ensure maximum yield.

-

Filtration and Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with flavonoids, is collected and concentrated.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of chloroform (CHCl3) and methanol (MeOH) to separate compounds based on polarity.

-

Sephadex LH-20 and ODS Column Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography (eluted with methanol) and/or octadecylsilane (ODS) reverse-phase column chromatography (eluted with a gradient of methanol and water).

-

-

Compound Identification: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of this compound in a cell-based model using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cytotoxicity Assay (MTT Assay): To determine the non-toxic concentration range of this compound, cells are treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Quantification of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis for Signaling Pathway Proteins:

-

Cells are treated with this compound and/or LPS for appropriate time points.

-

Total cell lysates or nuclear/cytoplasmic fractions are prepared.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-p38, NF-κB p65, IκBα) and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Future Directions

The preliminary data on this compound and its related compounds suggest a promising avenue for the development of new therapeutic agents, particularly for inflammatory conditions. Future research should focus on:

-

Comprehensive Biological Screening: A broader evaluation of the pharmacological activities of pure this compound, including its antimicrobial, anticancer, and antioxidant properties, is warranted.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.

Conclusion

This compound is a prenylated isoflavone with significant potential for further investigation as a lead compound in drug discovery. While direct evidence of its biological activity is still emerging, the well-documented pharmacological properties of structurally related compounds from Glycyrrhiza uralensis provide a strong rationale for its continued study. The experimental frameworks and mechanistic insights presented in this guide are intended to facilitate and accelerate future research in this area.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Prenylated phenolic compounds from licorice (Glycyrrhiza uralensis) and their anti-inflammatory activity against osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational Tools to Expedite the Identification of Potential PXR Modulators in Complex Natural Product Mixtures: A Case Study with Five Closely Related Licorice Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoflavonoids and coumarins from Glycyrrhiza uralensis: antibacterial activity against oral pathogens and conversion of isoflavans into isoflavan-quinones during purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Gancaonin M: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gancaonin M is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of the natural source of this compound and a detailed account of its isolation from the roots of Glycyrrhiza uralensis, commonly known as licorice. This document synthesizes available scientific literature to offer comprehensive experimental protocols, quantitative data, and a discussion of the compound's potential biological significance, including its putative mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound is a naturally occurring flavonoid.[1] The primary and most well-documented botanical source of this compound is the root of Glycyrrhiza uralensis Fisch., a species of licorice belonging to the Fabaceae family.[1] This plant is a cornerstone of traditional Chinese medicine and its roots are known to be a rich reservoir of various bioactive compounds, including triterpenoid saponins and a diverse array of flavonoids. Several other related prenylated flavonoids, such as Gancaonin I, K, and N, have also been isolated from Glycyrrhiza species.

Isolation Methodologies

The isolation of this compound from its natural source is a multi-step process that involves extraction followed by chromatographic separation. While a singular, universally adopted protocol for this compound does not exist, a general methodology can be compiled from the established procedures for isolating flavonoids from Glycyrrhiza uralensis.

General Experimental Workflow

The isolation process typically begins with the extraction of dried and powdered plant material, followed by a series of chromatographic steps to purify the target compound.

References

Glycyrrhiza uralensis: A Technical Guide to the Isolation and Characterization of Gancaonins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb renowned for its extensive use in traditional medicine and as a natural sweetener. Its roots and rhizomes are a rich reservoir of bioactive compounds, primarily triterpenoid saponins and a diverse array of flavonoids. Among these, the prenylated isoflavones, including the Gancaonin series, have garnered significant scientific interest due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and quantification of Gancaonins from Glycyrrhiza uralensis.

While several Gancaonins, such as Gancaonin N and Gancaonin I, have been the subject of research, specific information regarding Gancaonin M (CAS 129145-51-3) is notably limited in publicly available scientific literature.[1][2] Therefore, this document will focus on the general protocols applicable to the isolation and characterization of this class of compounds, using more extensively studied Gancaonins as illustrative examples for biological activity and mechanistic pathways.

Extraction of Total Flavonoids from Glycyrrhiza uralensis

The initial step in isolating this compound and other prenylated flavonoids is the efficient extraction of total flavonoids from the dried roots and rhizomes of Glycyrrhiza uralensis. A variety of extraction techniques have been employed, with solvent extraction being the most common. The choice of solvent and extraction conditions significantly impacts the yield and profile of the extracted flavonoids.

Experimental Protocol: Ultrasonic-Assisted Solvent Extraction

This protocol describes a common and efficient method for obtaining a crude flavonoid-rich extract.

-

Plant Material Preparation: Dried roots of Glycyrrhiza uralensis are pulverized into a fine powder (approximately 40-60 mesh) to increase the surface area for solvent penetration.

-

Solvent Selection: A 70% ethanol-water solution is prepared as the extraction solvent.

-

Extraction Process:

-

The powdered plant material is mixed with the 70% ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).

-

The mixture is subjected to ultrasonic-assisted extraction for 40-60 minutes at a controlled temperature of 50-60°C.

-

The extraction is typically repeated twice to ensure maximum recovery of flavonoids.

-

-

Filtration and Concentration: The resulting extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a non-polar solvent like petroleum ether to remove lipids and chlorophyll. The aqueous layer is then extracted with a solvent of intermediate polarity, such as ethyl acetate, to enrich the flavonoid content. The ethyl acetate fraction is collected and concentrated to dryness.

Table 1: Comparison of Extraction Methods for Flavonoids from Glycyrrhiza uralensis

| Extraction Method | Solvent | Temperature (°C) | Time | Key Parameters/Observations |

| Maceration | 95% Ethanol | Room Temperature | 72 hours | Simple but time-consuming; may result in lower yields compared to other methods. |

| Reflux Extraction | 70% Ethanol | Boiling Point | 2-3 hours | Higher extraction efficiency than maceration due to elevated temperature. |

| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 50-60 | 40-60 min | Enhanced extraction efficiency and reduced time due to cavitation effects.[3] |

| Microwave-Assisted Extraction (MAE) | 80% Methanol | Not specified | 5 min | Rapid extraction with high efficiency; requires specialized equipment. |

| Deep Eutectic Solvents (DES) | Choline Chloride:Lactic Acid (1:1) | 50 | 41 min | A "green" extraction method with high efficiency.[3] |

Isolation and Purification of Individual Gancaonins

Following the initial extraction and fractionation, chromatographic techniques are essential for the isolation and purification of individual Gancaonins from the flavonoid-rich extract. A multi-step chromatographic approach is typically required to achieve high purity.

Experimental Protocol: Multi-Step Chromatography

-

Macroporous Resin Column Chromatography:

-

The ethyl acetate fraction is dissolved in a minimal amount of methanol and adsorbed onto a macroporous resin (e.g., AB-8).

-

The column is first washed with distilled water to remove sugars and other polar impurities.

-

The flavonoids are then eluted with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those rich in the target compounds.

-

-

Silica Gel Column Chromatography:

-

The flavonoid-rich fractions from the macroporous resin are combined, concentrated, and subjected to silica gel column chromatography.

-

A gradient mobile phase of chloroform-methanol or hexane-ethyl acetate is commonly used for elution.

-

Fractions are again collected and analyzed by TLC. Fractions with similar profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The semi-purified fractions containing the target Gancaonin are further purified by Prep-HPLC on a C18 column.

-

An isocratic or gradient mobile phase of methanol-water or acetonitrile-water is used for elution.

-

The elution is monitored by a UV detector, and the peak corresponding to the target Gancaonin is collected.

-

The collected fraction is concentrated to yield the purified compound. The purity is then confirmed by analytical HPLC and the structure elucidated by spectroscopic methods (MS, NMR).

-

Visualization: Experimental Workflow for Gancaonin Isolation

Caption: A generalized workflow for the isolation of Gancaonins.

Quantitative Analysis of Gancaonins

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the standard methods for the quantitative analysis of flavonoids in Glycyrrhiza uralensis extracts.

Experimental Protocol: HPLC-DAD Quantitative Analysis

-

Standard Preparation: A stock solution of a purified Gancaonin standard is prepared in methanol. A series of calibration standards are prepared by serial dilution of the stock solution.

-

Sample Preparation: The dried flavonoid extract is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: The analysis is performed on an HPLC system equipped with a Diode Array Detector (DAD). Typical conditions are outlined in Table 2.

-

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard. The concentration of the Gancaonin in the sample is determined by interpolating its peak area on the calibration curve.

Table 2: Typical HPLC Conditions for Flavonoid Analysis in Glycyrrhiza uralensis

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |

| Gradient Program | A typical gradient might be: 0-20 min, 15-30% A; 20-40 min, 30-60% A; 40-50 min, 60-80% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm or 276 nm |

| Injection Volume | 10-20 µL |

Biological Activity and Signaling Pathways of Gancaonins (Case Study: Gancaonin N)

Due to the lack of specific biological data for this compound, this section will focus on the well-documented activities of the structurally related Gancaonin N as a representative example of the potential pharmacology of this compound class. Gancaonin N has been shown to possess significant anti-inflammatory properties.[4][5]

Anti-inflammatory Effects of Gancaonin N

Studies have demonstrated that Gancaonin N can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated cells.[4][5] This includes the reduction of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Gancaonin N are attributed to its ability to modulate key intracellular signaling pathways.[4] Specifically, Gancaonin N has been shown to inhibit the phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38.[4] Furthermore, it inhibits the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[4] The inactivation of these pathways leads to a downstream reduction in the expression of inflammatory genes.

Table 3: Quantitative Data on the Anti-inflammatory Activity of Gancaonin N

| Assay | Cell Line | Stimulant | Effect of Gancaonin N | IC50 Value |

| NO Production | RAW 264.7 | LPS | Inhibition | Not explicitly reported, significant inhibition at 5-40 µM |

| PGE2 Production | RAW 264.7 | LPS | Inhibition | Not explicitly reported, significant inhibition at 20-40 µM |

| TNF-α Expression | A549 | LPS | Inhibition | Not explicitly reported, significant inhibition at 20-40 µM |

| IL-1β Expression | A549 | LPS | Inhibition | Not explicitly reported, significant inhibition at 20-40 µM |

| IL-6 Expression | A549 | LPS | Inhibition | Not explicitly reported, significant inhibition at 10-40 µM |

Data synthesized from studies on the anti-inflammatory effects of Gancaonin N.[4][5]

Visualization: Gancaonin N Modulation of the NF-κB/MAPK Signaling Pathway

Caption: Gancaonin N inhibits inflammatory responses via the MAPK and NF-κB pathways.

Conclusion

Glycyrrhiza uralensis is a valuable natural source of Gancaonins, a class of prenylated isoflavones with potential therapeutic applications. While the methodologies for the extraction, isolation, and quantification of these compounds are well-established, research has predominantly focused on a limited number of Gancaonins. The biological activities and mechanisms of action of many, including this compound, remain largely unexplored. This technical guide provides a foundational framework for researchers to pursue the isolation and characterization of these lesser-known compounds. Further investigation into the full spectrum of Gancaonins within Glycyrrhiza uralensis is warranted to unlock their full therapeutic potential.

References

- 1. Showing Compound this compound (FDB018367) - FooDB [foodb.ca]

- 2. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gancaonin M: Molecular Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoflavonoid Gancaonin M, a natural compound isolated from Glycyrrhiza uralensis. This document details its fundamental physicochemical properties and explores its potential biological activities through a review of related compounds and relevant experimental methodologies.

Physicochemical Properties of this compound

This compound is a prenylated isoflavone, a class of compounds known for their diverse pharmacological activities.[1] The structural and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₅ | [PubChem] |

| Molecular Weight | 352.4 g/mol | [PubChem] |

| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | [PubChem] |

| CAS Number | 129145-51-3 | [PubChem] |

| Physical Description | Solid | [HMDB] |

| Melting Point | 139 - 141 °C | [HMDB] |

Table 1: Summary of the physicochemical properties of this compound.

Biological Activity and Therapeutic Potential

While specific high-throughput screening data for this compound is not extensively available in the public domain, related flavonoids from Glycyrrhiza uralensis have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Gancaonin N, a closely related isoflavone, has been shown to attenuate inflammatory responses by downregulating the NF-κB/MAPK pathway.[1][4] Given the structural similarity, it is plausible that this compound exhibits a comparable mechanism of action.

Experimental Protocols for Bioactivity Assessment

3.1. Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic concentration of this compound.

-

Cell Culture: RAW264.7 or A549 cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 μM) for 24 hours.

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

3.2. Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture and Treatment: RAW264.7 cells are seeded in a 6-well plate (6 × 10⁵ cells/well). The cells are pre-treated with this compound for 2 hours before stimulation with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.[5]

-

Griess Reaction: The cell culture supernatant is mixed with Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

3.3. Western Blot Analysis for Inflammatory Mediators

This technique is used to quantify the protein expression levels of key inflammatory markers.

-

Cell Lysis: Treated cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) and then with a secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-inflammatory Assessment Workflow

Postulated Signaling Pathway

Based on studies of the related compound Gancaonin N, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[4] These pathways are critical regulators of the inflammatory response.

Upon stimulation by inflammatory agents like LPS, Toll-like receptors (TLRs) on the cell surface are activated. This triggers a downstream cascade involving the activation of MAPK proteins (ERK, JNK, p38) and the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65 subunit. In the nucleus, NF-κB p65 acts as a transcription factor, promoting the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1] this compound likely inhibits the phosphorylation of MAPK proteins and the nuclear translocation of NF-κB p65, thereby suppressing the expression of these inflammatory mediators.[4]

Postulated NF-κB/MAPK Signaling Pathway Inhibition by this compound

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the context of inflammatory diseases. The provided physicochemical data, along with the outlined experimental protocols and postulated mechanism of action based on related compounds, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural isoflavone. Future studies should focus on validating these hypotheses through direct experimental evaluation of this compound.

References

- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Gancaonin M: A Technical Guide on its Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gancaonin M is a prenylated isoflavone, a class of naturally occurring phenolic compounds. This document provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes detailed information on its isolation and structure elucidation, as well as a summary of its known, albeit limited, biological data. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Introduction

This compound is a flavonoid that belongs to the isoflavone subclass, characterized by a 3-phenylchromen-4-one backbone. It is distinguished by the presence of a prenyl group, a five-carbon isoprenoid unit, attached to its core structure. Flavonoids, in general, are a diverse group of secondary metabolites in plants with a wide range of reported biological activities. The prenylation of flavonoids can significantly enhance their biological properties, including their antimicrobial, anti-inflammatory, and anticancer activities.

**2. Discovery and History

This compound was first isolated from the aerial parts of Glycyrrhiza uralensis Fisch. et DC. (Leguminosae), a plant species commonly known as Chinese licorice. The discovery and structure elucidation of this compound, along with four other new prenylated flavonoids (Gancaonins L, N, O, and P), were reported in a 1990 publication in the journal HETEROCYCLES by Fukai et al.[1][2][3][4][5]. The structure of this compound was determined to be 8-prenylated 5,7-dihydroxy-4′-methoxyisoflavone based on spectroscopic evidence[1][2][3][4][5]. In addition to Glycyrrhiza uralensis, this compound has also been reported to be a constituent of Corethrodendron multijugum.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₅ | - |

| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | - |

| CAS Number | 129145-51-3 | - |

| Molecular Weight | 352.38 g/mol | [6] |

| Appearance | Not Reported | - |

| Purity | 97.13% (Commercially available standard) | [6] |

Experimental Protocols

Isolation of this compound from Glycyrrhiza uralensis

The following is a generalized protocol based on typical flavonoid isolation procedures, as the detailed experimental methodology from the original discovery paper by Fukai et al. (1990) is not fully available in the public domain. Researchers should refer to the original publication for the precise protocol.

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Collection and Preparation: The aerial parts of Glycyrrhiza uralensis are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Prenylated flavonoids like this compound are typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components. Further purification can be achieved using Sephadex LH-20 column chromatography.

-

Final Purification: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to obtain the pure compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy (UV-Vis): To determine the electronic absorption properties characteristic of the flavonoid chromophore.

-

Infrared Spectroscopy (IR): To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the complete chemical structure, including the connectivity of atoms and the stereochemistry.

Biological Activities and Mechanism of Action

Detailed studies on the biological activities of this compound are limited. However, flavonoids isolated from Glycyrrhiza species are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties[6][7].

A computational study suggested that this compound may act as a modulator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in the metabolism of xenobiotics and drugs.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of other prenylated flavonoids from Glycyrrhiza species, this compound could potentially modulate inflammatory pathways. For instance, Gancaonin N, a closely related compound, has been shown to attenuate the inflammatory response by downregulating the NF-κB/MAPK pathway.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC₅₀ or EC₅₀ values, from biological assays specifically for this compound. Further research is required to quantify its biological activities.

Conclusion and Future Perspectives

This compound is a prenylated isoflavone with a well-defined chemical structure, first isolated from Glycyrrhiza uralensis. While the initial discovery and characterization have been established, there is a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications. The known pharmacological properties of related prenylated flavonoids from Glycyrrhiza species suggest that this compound may possess valuable anti-inflammatory, antioxidant, or other bioactivities.

Future research should focus on:

-

In-depth investigation of the biological activities of this compound using a variety of in vitro and in vivo models.

-

Elucidation of its mechanism of action, including the identification of specific molecular targets and signaling pathways.

-

Quantitative assessment of its potency and efficacy in various biological assays.

-

Evaluation of its pharmacokinetic and toxicological profiles to determine its potential as a drug lead.

This technical guide serves as a starting point for stimulating further research into this potentially valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological insights and therapeutic potential of Glycyrrhiza uralensis and its bioactive compounds: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

Gancaonin M: A Technical Guide to Biological Activity Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activities of "Gancaonin M" is limited in publicly available scientific literature. This guide will focus on the well-documented biological activities of the closely related compound, Gancaonin N, as a representative model for this class of prenylated isoflavones. The methodologies and pathways described are likely applicable to the screening and study of this compound and other related flavonoids.

Introduction

Gancaonins are a class of prenylated isoflavonoids isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine.[1][2] These compounds have garnered scientific interest for their potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities.[3][4][5] This guide provides a comprehensive overview of the biological activity screening of Gancaonin N, with a focus on its anti-inflammatory effects, the underlying molecular mechanisms, and detailed experimental protocols.

Anti-inflammatory Activity of Gancaonin N

Gancaonin N has demonstrated significant anti-inflammatory effects in in vitro models of acute pneumonia.[1][6][7] Studies have shown that it can effectively reduce the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage (RAW264.7) and alveolar epithelial (A549) cell lines.[1][6][7]

Inhibition of Inflammatory Mediators

Gancaonin N has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 cells.[1][6][7] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1][6][7]

Reduction of Pro-inflammatory Cytokines

In LPS-stimulated A549 cells, Gancaonin N significantly reduces the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][6] These cytokines play a crucial role in the amplification of the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Gancaonin N.

Table 1: Effect of Gancaonin N on Cell Viability

| Cell Line | Gancaonin N Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| RAW264.7 | 5 - 40 | 24 | No significant cytotoxicity observed |

| A549 | 5 - 40 | 24 | No significant cytotoxicity observed |

| Data from MTT assays.[7] |

Table 2: Inhibition of Inflammatory Mediators by Gancaonin N in LPS-stimulated RAW264.7 Cells

| Mediator | Gancaonin N Concentration (µM) | Inhibition |

| NO | 5 - 40 | Dose-dependent reduction |

| PGE2 | 5 - 40 | Dose-dependent reduction |

| iNOS Protein | 5 - 40 | Dose-dependent reduction |

| COX-2 Protein | 5 - 40 | Dose-dependent reduction |

| Cells were pretreated with Gancaonin N for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.[7] |

Table 3: Inhibition of Pro-inflammatory Cytokines and COX-2 by Gancaonin N in LPS-stimulated A549 Cells

| Protein | Gancaonin N Concentration (µM) | Inhibition |

| TNF-α | 5 - 40 | Dose-dependent reduction |

| IL-1β | 5 - 40 | Dose-dependent reduction |

| IL-6 | 5 - 40 | Dose-dependent reduction |

| COX-2 | 5 - 40 | Dose-dependent reduction |

| Cells were pretreated with Gancaonin N for 2 hours, followed by stimulation with 5 µg/mL LPS for 24 hours.[7] |

Molecular Mechanisms of Action

Gancaonin N exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6][8]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Gancaonin N has been shown to inhibit the nuclear translocation of NF-κB p65 in LPS-stimulated A549 cells.[1]

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK) and p38 MAPK, also plays a critical role in regulating the inflammatory response.[1][8] LPS stimulation leads to the phosphorylation and activation of ERK and p38, which in turn activate downstream targets involved in the production of inflammatory mediators. Gancaonin N has been observed to inhibit the phosphorylation of both ERK and p38 in LPS-stimulated A549 cells.[1][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to screen the biological activity of Gancaonin N.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages) and A549 (human alveolar epithelial cells) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Gancaonin N for a specified pretreatment time (e.g., 2 hours) before stimulation with LPS (1-5 µg/mL) for the desired duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the compound.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate.

-

Treat cells with various concentrations of Gancaonin N for 24 hours.

-

Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of NO, an inflammatory mediator.

-

Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.[7]

-

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, p-ERK, p-p38, NF-κB p65, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

-

Immunofluorescence

This technique is used to visualize the subcellular localization of proteins.

-

Principle: Cells are fixed and permeabilized, and then a specific primary antibody is used to label the protein of interest. A fluorescently labeled secondary antibody is then used to visualize the primary antibody.

-

Protocol:

-

Grow cells on coverslips in a culture plate and treat as described.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with the primary antibody (e.g., anti-NF-κB p65).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Mandatory Visualizations

Signaling Pathways

Caption: Gancaonin N inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.

Experimental Workflow

Caption: General workflow for screening the biological activity of Gancaonin compounds.

Other Potential Biological Activities

While the anti-inflammatory properties are well-documented for Gancaonin N, other gancaonins have shown different biological activities. For instance, Gancaonin G has demonstrated antibacterial activity against Streptococcus mutans and MRSA strains.[4] Gancaonin I has been identified as an inhibitor of human carboxylesterase 2 (hCES2A), an enzyme involved in the metabolism of various drugs.[9] These findings suggest that the gancaonin family of compounds may have a broad range of therapeutic applications worth exploring.

Conclusion

Gancaonin N, a prenylated isoflavone from Glycyrrhiza uralensis, exhibits potent anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for screening the biological activities of this compound and other related flavonoids. Further research into this class of compounds is warranted to fully elucidate their therapeutic potential in various diseases, including inflammatory disorders, bacterial infections, and cancer.

References

- 1. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proceedings.science [proceedings.science]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Unraveling the Therapeutic Potential of Gancaonin M: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Gancaonin M, a flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), is a natural compound of interest within the broader class of isoflavones, which are recognized for their diverse pharmacological activities.[1] Despite its classification among bioactive flavonoids, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of this compound's specific therapeutic targets and mechanisms of action. At present, detailed experimental studies elucidating its biological effects, quantitative efficacy, and impact on cellular signaling pathways are not available.

This technical guide addresses the current state of knowledge regarding this compound and, in light of the limited specific data, provides an in-depth analysis of a closely related and more extensively studied compound, Gancaonin N. The information presented herein for Gancaonin N may offer potential avenues for future research into the therapeutic activities of this compound, with the critical understanding that these are distinct molecules and their biological activities may not be identical.

The Paucity of Data on this compound

Searches of prominent scientific databases and literature repositories have yielded minimal specific information on the biological activity of this compound. Its existence as a natural product within Glycyrrhiza uralensis is documented, but research into its pharmacological profile is lacking.[1] Therefore, a detailed exposition on its therapeutic targets, supported by quantitative data and experimental protocols, cannot be provided at this time.

Gancaonin N: A Potential Surrogate for Mechanistic Insights

In contrast to this compound, the related isoflavone Gancaonin N has been the subject of multiple studies, particularly focusing on its anti-inflammatory properties. These investigations have identified key signaling pathways modulated by Gancaonin N, offering a plausible, albeit speculative, framework for investigating this compound.

Anti-Inflammatory Effects of Gancaonin N

Gancaonin N has demonstrated significant anti-inflammatory activity in various in vitro models.[2][3] The primary mechanism underlying this effect is the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4]

Key Therapeutic Targets of Gancaonin N:

-

NF-κB Pathway: Gancaonin N has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. This action prevents the transcription of pro-inflammatory genes.[2][3]

-

MAPK Pathway: The phosphorylation of key kinases in the MAPK cascade, specifically Extracellular signal-Regulated Kinase (ERK) and p38, is attenuated by Gancaonin N.[2] The MAPK pathway is crucial for regulating the production of inflammatory mediators.[2]

The inhibitory actions of Gancaonin N on these pathways lead to a reduction in the expression and production of several key inflammatory molecules.

Table 1: Quantitative Effects of Gancaonin N on Inflammatory Mediators

| Mediator | Cell Line | Stimulant | Gancaonin N Concentration | Observed Effect |

| Nitric Oxide (NO) | RAW264.7 | LPS | Not specified | Inhibition of production.[2] |

| Prostaglandin E2 (PGE2) | RAW264.7 | LPS | Not specified | Inhibition of production.[2] |

| iNOS | RAW264.7 | LPS | Not specified | Reduced protein expression.[2] |

| COX-2 | RAW264.7 | LPS | Not specified | Reduced protein expression.[2] |

| TNF-α | A549 | LPS | Not specified | Significantly reduced expression.[2][3] |

| IL-1β | A549 | LPS | Not specified | Significantly reduced expression.[2] |

| IL-6 | A549 | LPS | Not specified | Significantly reduced expression.[2][3] |

LPS: Lipopolysaccharide; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor necrosis factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6.

Signaling Pathways Modulated by Gancaonin N

The anti-inflammatory effects of Gancaonin N are orchestrated through its modulation of the interconnected NF-κB and MAPK signaling cascades.

Caption: Gancaonin N inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.

Experimental Protocols for Investigating Gancaonin N (and potentially this compound)

The following are generalized experimental protocols based on studies of Gancaonin N that could be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophages) and A549 (human lung carcinoma) cells are commonly used for in vitro inflammation studies.[2]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: The expression levels of target genes (e.g., TNF-α, IL-1β, IL-6, COX-2) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, p-p38, p38, p-p65, p65, iNOS, COX-2, and a loading control like β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for investigating the anti-inflammatory effects of this compound.

Future Directions and Conclusion

While there is a notable absence of research on the therapeutic targets of this compound, the available data on the structurally similar Gancaonin N provides a strong rationale for investigating its potential anti-inflammatory properties. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its effects on the NF-κB and MAPK signaling pathways in relevant cellular models of inflammation. Such research is crucial to unlock the potential therapeutic applications of this understudied natural product. Until such data becomes available, any discussion of this compound's therapeutic targets must remain speculative and guided by the findings for related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

Preliminary Insights into the Mechanism of Action of Gancaonin M: A Technical Guide Based on the Closely Related Isoflavone Gancaonin N

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct comprehensive studies on the mechanism of action of Gancaonin M are limited in the currently available scientific literature. This document provides a detailed technical overview of the preliminary studies on Gancaonin N, a structurally similar prenylated isoflavone isolated from the same plant species, Glycyrrhiza uralensis. The findings on Gancaonin N offer valuable insights into the potential pharmacological activities of this compound and related compounds.

Introduction

This compound is a prenylated isoflavone found in Glycyrrhiza uralensis (licorice root), a plant with a long history of use in traditional medicine.[1] While specific research on this compound's mechanism of action is still emerging, studies on the related compound Gancaonin N provide a strong foundation for understanding its potential anti-inflammatory properties. This guide synthesizes the current knowledge on Gancaonin N, focusing on its effects on key inflammatory signaling pathways, and presents the data in a structured format for researchers.

Core Mechanism of Action: Anti-inflammatory Effects

Preliminary studies indicate that Gancaonin N exerts its anti-inflammatory effects primarily by downregulating the NF-κB and MAPK signaling pathways.[2][3] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

Gancaonin N has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated A549 lung carcinoma cells.[2] This inhibition prevents the transcription of genes encoding various pro-inflammatory cytokines and enzymes.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key target of Gancaonin N. In LPS-induced A549 cells, Gancaonin N effectively suppressed the phosphorylation of ERK and p38, indicating its ability to modulate this critical inflammatory signaling cascade.[2][4]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from in vitro studies on Gancaonin N, demonstrating its dose-dependent inhibitory effects on various inflammatory markers.

Table 1: Effect of Gancaonin N on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages

| Inflammatory Mediator | Concentration of Gancaonin N (µM) | Inhibition |

| Nitric Oxide (NO) | 5, 10, 20, 40 | Dose-dependent reduction |

| Prostaglandin E2 (PGE2) | 5, 10, 20, 40 | Dose-dependent reduction |

| Inducible Nitric Oxide Synthase (iNOS) | 5, 10, 20, 40 | Dose-dependent reduction in protein expression |

| Cyclooxygenase-2 (COX-2) | 5, 10, 20, 40 | Dose-dependent reduction in protein expression |

Data extracted from studies on LPS-stimulated RAW264.7 cells.[2][3]

Table 2: Effect of Gancaonin N on Pro-inflammatory Cytokines and COX-2 in LPS-Induced A549 Cells

| Pro-inflammatory Marker | Concentration of Gancaonin N (µM) | Inhibition |

| Tumor Necrosis Factor-alpha (TNF-α) | 5, 10, 20, 40 | Significant reduction in protein expression |

| Interleukin-1beta (IL-1β) | 5, 10, 20, 40 | Significant reduction in protein expression |

| Interleukin-6 (IL-6) | 5, 10, 20, 40 | Significant reduction in protein expression |

| Cyclooxygenase-2 (COX-2) | 5, 10, 20, 40 | Significant reduction in protein expression |

Data extracted from studies on LPS-stimulated A549 cells.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Gancaonin N.

Cell Viability Assay (MTT Assay)

-

Cell Lines: RAW264.7 murine macrophages and A549 human lung carcinoma cells.

-

Procedure:

-

Cells were seeded in a 96-well plate at a density of 1 × 10⁴ cells/well.

-

After 24 hours, the cells were treated with varying concentrations of Gancaonin N (0–40 μM) for an additional 24 hours.

-

The culture medium was then removed, and 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

-

Following incubation, the formazan crystals were dissolved in a suitable solvent.

-

The absorbance was measured at 540 nm using a microplate reader.

-

-

Results: Gancaonin N did not exhibit cytotoxicity in RAW264.7 and A549 cells at concentrations up to 40 μM.[2][5]

Nitric Oxide (NO) Assay

-

Cell Line: RAW264.7 cells.

-

Procedure:

-

Cells were seeded in a 6-well plate at a density of 6 × 10⁵ cells/well.

-

The cells were pretreated with Gancaonin N (5–40 μM) for 2 hours before stimulation with 1 μg/mL of LPS.

-

After 24 hours of incubation, the culture medium was collected.

-

An equal volume of Griess reagent was mixed with the culture medium and allowed to react for 10 minutes.

-

The absorbance was measured at 540 nm.[5]

-

Immunoblotting for Protein Expression Analysis

-

Cell Lines: RAW264.7 and A549 cells.

-

Procedure:

-

Cells were pretreated with Gancaonin N (5–40 μM) for 2 hours and then stimulated with LPS (1 μg/mL for RAW264.7 and 5 μg/mL for A549) for 24 hours.

-

Total cell lysates were prepared using a lysis buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, TNF-α, IL-1β, IL-6, p-ERK, p-p38, and NF-κB p65 overnight at 4°C.

-

After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. This compound | C21H20O5 | CID 14604078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Gancaonin M: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gancaonin M, a prenylated isoflavone primarily isolated from the roots of Glycyrrhiza uralensis Fisch, presents a promising scaffold for drug discovery and development.[1] As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. Due to the limited publicly available experimental data for this specific compound, this document also furnishes detailed experimental protocols for determining its solubility and stability profiles, drawing from established methodologies for flavonoids and isoflavones. Furthermore, this guide includes workflow diagrams and a representative signaling pathway to aid researchers in their investigations.

Physicochemical Properties of this compound

This compound is classified as a 4'-O-methylisoflavone.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₅ | PubChem[3] |

| Molecular Weight | 352.39 g/mol | PubChem[3] |

| Melting Point | 139 - 141 °C | FooDB[2] |

| Water Solubility (Estimated) | 0.2753 mg/L at 25 °C | The Good Scents Company[4] |

| Experimental Water Solubility | Not Available | FooDB[2] |

Note: The provided water solubility is an estimated value. Experimentally determined data is crucial for accurate formulation development.

Solubility Profile: Experimental Protocol

A comprehensive understanding of a compound's solubility in various solvents is critical for formulation, purification, and analytical method development. The following protocol outlines a standard procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity solid)

-

Solvents:

-

Purified Water (Type I)

-

Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.8, 6.8, 7.4)

-

Ethanol (95% and absolute)

-

Methanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Experimental Workflow: Solubility Determination

References

Spectroscopic and Mechanistic Analysis of Gancaonin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin M, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), is a subject of growing interest within the scientific community. Its potential therapeutic properties, particularly its anti-inflammatory effects, warrant a detailed understanding of its chemical structure and biological activity. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it delves into the elucidated signaling pathways through which this compound and related compounds exert their biological effects. Detailed experimental protocols for the isolation and analysis of this compound are also provided to facilitate further research and development.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C21H20O5. The primary ionization method for this class of compounds is electrospray ionization (ESI), typically observed in negative ion mode as the deprotonated molecule [M-H]⁻.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C21H20O5 | PubChem CID 14604078 |

| Molecular Weight | 352.38 g/mol | PubChem CID 14604078 |

| Ionization Mode | ESI, Negative | PubChem CID 14604078 |

| Precursor Ion (m/z) | 351 [M-H]⁻ | PubChem CID 14604078 |

Table 2: MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 351)

| Fragment Ion (m/z) | Relative Abundance (%) | Putative Fragment |

| 336 | 100 | [M-H-CH3]⁻ |

| 296 | 35 | [M-H-C4H7]⁻ |

| 351 | 26 | [M-H]⁻ |

| 328 | 8 | [M-H-C2H3O]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

The structural elucidation of this compound has been accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The following tables summarize the assigned chemical shifts for the proton and carbon atoms of the this compound structure.

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.92 | s | |

| 6 | 6.35 | s | |

| 2' | 7.42 | d | 8.5 |

| 3' | 6.95 | d | 8.5 |

| 5' | 6.95 | d | 8.5 |

| 6' | 7.42 | d | 8.5 |

| 1'' | 3.35 | d | 7.0 |

| 2'' | 5.25 | t | 7.0 |

| 4'' | 1.75 | s | |

| 5'' | 1.68 | s | |

| 4'-OCH₃ | 3.85 | s | |

| 5-OH | 13.01 | s | |

| 7-OH | 6.20 | br s |

Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 153.2 |

| 3 | 123.5 |

| 4 | 180.8 |

| 5 | 162.5 |

| 6 | 98.5 |

| 7 | 164.2 |

| 8 | 105.8 |

| 9 | 157.8 |

| 10 | 104.5 |

| 1' | 124.2 |

| 2' | 130.5 |

| 3' | 114.2 |

| 4' | 159.8 |

| 5' | 114.2 |

| 6' | 130.5 |

| 1'' | 21.5 |

| 2'' | 122.5 |

| 3'' | 131.8 |

| 4'' | 25.8 |

| 5'' | 17.9 |

| 4'-OCH₃ | 55.3 |

Experimental Protocols

Isolation of this compound from Glycyrrhiza uralensis

-

Extraction: Dried and powdered roots of Glycyrrhiza uralensis are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Column Chromatography: The CHCl₃-soluble fraction, which is enriched with this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

-